![molecular formula C25H23ClN2O3S2 B607676 GNE-140 racemic CAS No. 1809794-70-4](/img/structure/B607676.png)
GNE-140 racemic
描述
GNE-140 racemic is a potent inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the conversion of pyruvate to lactate during glycolysis.
生化分析
Biochemical Properties
GNE-140 racemic interacts with the enzyme lactate dehydrogenase A (LDHA), inhibiting its function . LDHA is a key glycolytic enzyme, a hallmark of aggressive cancers, and is believed to be the major enzyme responsible for the conversion of pyruvate to lactate . The interaction between this compound and LDHA is crucial in biochemical reactions, particularly in the metabolic pathway of glycolysis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In MIA PaCa-2 human pancreatic cells, LDHA inhibition by this compound rapidly affected global metabolism . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with LDHA, leading to the inhibition of this enzyme . This results in changes in gene expression and impacts the metabolic pathway of glycolysis .
Temporal Effects in Laboratory Settings
In MIA PaCa-2 human pancreatic cells, cell death only occurred after 2 days of continuous LDHA inhibition by this compound . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At higher oral doses, ranging from 50 to 200 mg/kg, this compound displays greater exposure .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycolysis . It interacts with the enzyme LDHA, which is a key enzyme in this pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GNE-140 racemic involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a dihydropyridone core, which is then functionalized with various substituents to achieve the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely published, the compound is generally produced in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process would require optimization of reaction conditions, purification methods, and quality control measures to ensure consistent production of high-purity this compound .
化学反应分析
Types of Reactions
GNE-140 racemic primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines .
科学研究应用
In Vitro Studies
Research has demonstrated that GNE-140 effectively inhibits the proliferation of various cancer cell lines, including breast cancer and melanoma cells. For instance, in studies involving MIA PaCa-2 pancreatic cancer cells, GNE-140 induced significant metabolic changes and inhibited cell growth after prolonged exposure .
Table 1: In Vitro Effects of GNE-140 on Cancer Cell Lines
Cell Line | Treatment Concentration | Effect on Proliferation | Notes |
---|---|---|---|
MIA PaCa-2 | 200-300 µM | Significant inhibition | Metabolic reprogramming observed |
B16F10 Melanoma | 50 mg/kg | Modest antitumor activity | Lower efficacy compared to ML-05 |
ER+ Breast Cancer | 1-300 µM | Reduced lactate production | Enhanced anti-tumor effects noted |
In Vivo Studies
In vivo studies using mouse models have shown that GNE-140 can inhibit tumor growth effectively. For example, in a melanoma model using B16F10 cells, GNE-140 was administered intratumorally and showed a modest reduction in tumor size compared to control groups . However, it was noted that tumors utilizing oxidative phosphorylation were inherently resistant to GNE-140, highlighting the need for combination therapies to enhance efficacy.
Table 2: In Vivo Efficacy of GNE-140 in Tumor Models
Model | Administration Route | Dosage | Tumor Growth Inhibition Rate |
---|---|---|---|
B16F10 Melanoma | Intratumoral | 50 mg/kg | 60% |
C57BL/6 Mouse Model | Oral/Intraportal | 100 mg/kg | Modest |
Combination Therapies
Recent findings suggest that combining GNE-140 with other agents can overcome resistance mechanisms. For instance, co-treatment with phenformin, an OXPHOS inhibitor, resensitized pancreatic cancer cells to GNE-140 by reducing reliance on oxidative phosphorylation pathways . Additionally, combining GNE-140 with immune checkpoint inhibitors has shown promise in enhancing anti-tumor immune responses.
Clinical Implications
The potential for clinical application of GNE-140 is significant, particularly in tumors characterized by high glycolytic activity. The ability to modulate tumor metabolism offers a novel therapeutic strategy that could be integrated into existing treatment regimens for various cancers.
作用机制
GNE-140 racemic exerts its effects by inhibiting lactate dehydrogenase A (LDHA), thereby disrupting the conversion of pyruvate to lactate. This inhibition leads to a buildup of pyruvate and a decrease in lactate levels, which can impair the energy production in cancer cells that rely on glycolysis. The compound targets the active site of LDHA, binding to the enzyme and preventing its catalytic activity .
相似化合物的比较
Similar Compounds
®-GNE-140: A more potent enantiomer of GNE-140 with higher specificity for LDHA.
(S)-GNE-140: The less active enantiomer compared to ®-GNE-140.
Pyridone-based analogues: Simplified analogues of GNE-140 that retain LDHA inhibitory activity
Uniqueness
GNE-140 racemic is unique due to its potent inhibition of LDHA and its ability to disrupt glycolysis in cancer cells. Its racemic nature means it contains both ® and (S) enantiomers, providing a broader range of biological activity compared to its individual enantiomers .
生物活性
GNE-140 racemic is a potent inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the metabolic pathways of cancer cells. This article explores the biological activity of GNE-140, including its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
Overview of this compound
GNE-140 is a racemic mixture composed of two isomers: (R)-GNE-140 and (S)-GNE-140. The compound has shown significant inhibitory effects on LDHA, with an IC50 value of approximately 3 nM for the (R)-isomer, making it highly effective in targeting glycolytic metabolism in tumors . The inhibition of LDHA leads to reduced lactate production, which is often associated with tumor growth and immune evasion.
GNE-140 exerts its biological activity primarily through the following mechanisms:
- Inhibition of Lactate Production : By inhibiting LDHA, GNE-140 disrupts the conversion of pyruvate to lactate, leading to decreased lactate levels in the tumor microenvironment. This reduction can alleviate the immunosuppressive effects of lactate, enhancing anti-tumor immune responses .
- Metabolic Reprogramming : The compound induces metabolic changes that affect cell proliferation and survival. In vitro studies have demonstrated that GNE-140 treatment alters metabolic pathways, promoting oxidative phosphorylation (OXPHOS) in certain cancer cell lines, while glycolytically-dependent cells exhibit enhanced sensitivity to treatment .
- Induction of Oxidative Stress : Inhibition of LDHA leads to increased reactive oxygen species (ROS) production, which can induce oxidative stress and contribute to tumor cell death .
Efficacy in Cancer Models
GNE-140 has been evaluated in various preclinical models:
- Pancreatic Cancer : In MIA PaCa-2 pancreatic cancer cells, GNE-140 demonstrated delayed cell death upon continuous treatment but did not show significant efficacy in xenograft models at higher doses (up to 400 mg/kg) . Resistance mechanisms were identified, including activation of the AMPK-mTOR-S6K signaling pathway.
- Melanoma : Studies using B16F10 melanoma cells revealed that GNE-140 effectively reduced lactate production and inhibited cell proliferation. However, similar to pancreatic cancer models, GNE-140 showed modest antitumor activity without statistically significant effects on tumor growth or weight when administered systemically .
Combination Therapies
To enhance the therapeutic potential of GNE-140, combination strategies have been explored:
- With OXPHOS Inhibitors : Combining GNE-140 with phenformin (an OXPHOS inhibitor) resensitized pancreatic cancer cells that were initially resistant to LDHA inhibition. This suggests that targeting multiple metabolic pathways could improve treatment outcomes .
- Immunotherapy Combinations : The immunomodulatory effects of GNE-140 may be leveraged in combination with immune checkpoint inhibitors to enhance T cell infiltration and activation within tumors .
Case Studies and Research Findings
The following table summarizes key findings from studies investigating the biological activity of GNE-140:
属性
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFXXEIVBZJOAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。